4H-1,2,4-Triazole, 3,5-bis(4-methylphenyl)-4-phenyl-
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Overview
Description
4-Phenyl-3,5-di-p-tolyl-4H-1,2,4-triazole is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-3,5-di-p-tolyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with p-tolualdehyde to form the corresponding hydrazone, which is then cyclized using an oxidizing agent such as iodine or bromine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical parameters in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Phenyl-3,5-di-p-tolyl-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the triazole ring to its dihydro form using reducing agents such as sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups .
Scientific Research Applications
4-Phenyl-3,5-di-p-tolyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent in various diseases.
Industry: Utilized in the development of new materials, including polymers and dyes .
Mechanism of Action
The mechanism of action of 4-Phenyl-3,5-di-p-tolyl-4H-1,2,4-triazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it has been shown to inhibit the STAT3 pathway, which is involved in cancer cell proliferation . The compound’s ability to interact with various biological targets makes it a versatile molecule in drug discovery and development .
Comparison with Similar Compounds
1,2,4-Triazole: A basic triazole structure with similar biological activities.
3,5-Diphenyl-4H-1,2,4-triazole: Another triazole derivative with comparable properties.
4-Phenyl-1,2,4-triazoline-3,5-dione: Known for its reactivity and use in organic synthesis
Uniqueness: 4-Phenyl-3,5-di-p-tolyl-4H-1,2,4-triazole stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Properties
CAS No. |
16112-40-6 |
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Molecular Formula |
C22H19N3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
3,5-bis(4-methylphenyl)-4-phenyl-1,2,4-triazole |
InChI |
InChI=1S/C22H19N3/c1-16-8-12-18(13-9-16)21-23-24-22(19-14-10-17(2)11-15-19)25(21)20-6-4-3-5-7-20/h3-15H,1-2H3 |
InChI Key |
VWSPCEALQPOMOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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